molecular formula C15H13N3O3 B12790525 N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-62-7

N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12790525
CAS No.: 133626-62-7
M. Wt: 283.28 g/mol
InChI Key: LAUVNIKSFKNPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The systematic name This compound adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking this down:

  • Pyrido(2,3-b) : Indicates a pyridine ring fused to a benzene ring at the 2,3-positions.
  • Benzodiazepin-5-one : Denotes a seven-membered diazepine ring fused to the benzene moiety, with a ketone group at position 5.
  • N6-Methyl and N11-Carboxymethyl : Specify methyl and carboxymethyl substituents at the nitrogen atoms of positions 6 and 11, respectively.

The compound’s molecular formula $$ \text{C}{15}\text{H}{13}\text{N}{3}\text{O}{3} $$ corresponds to a monoisotopic mass of 283.28 g/mol. Alternative identifiers include the CAS registry number 133626-62-7 and the PubChem CID 453267. Synonyms such as CHEMBL306895 and DTXSID90158206 further facilitate cross-referencing in chemical databases.

Historical Context in Benzodiazepine Chemistry

Benzodiazepines emerged as a revolutionary class of psychoactive agents following Leo Sternbach’s 1955 discovery of chlordiazepoxide. While early derivatives focused on central nervous system modulation, subsequent research diversified into non-therapeutic analogs to explore structure-activity relationships. The synthesis of pyrido-benzodiazepines like this compound reflects this trend, with its first reported appearance in chemical literature likely postdating foundational work on pyrrolobenzodiazepines in the 1960s.

This compound’s development aligns with efforts to hybridize benzodiazepines with other heterocycles, enhancing structural complexity for applications in medicinal chemistry and molecular recognition studies. Unlike classical 1,4-benzodiazepines, its pyrido-fused architecture introduces additional π-electron systems, potentially altering electronic properties and binding affinities.

Position Within Pyrido-Benzodiazepine Structural Taxonomy

Pyrido-benzodiazepines constitute a subclass defined by the fusion of a pyridine ring to the benzodiazepine core. This compound belongs to the pyrido[2,3-b]benzodiazepin-5-one family, distinguished by:

  • Ring Fusion Orientation : The pyridine moiety connects to the benzodiazepine at the 2,3-positions, creating a planar tricyclic system.
  • Substituent Configuration : The N6 methyl and N11 carboxymethyl groups introduce steric and electronic perturbations absent in simpler analogs like 6,11-dihydro-5H-pyrido[2,3-b]benzodiazepin-5-one (PubChem CID 453241).
  • Redox State : The 6,11-dihydro designation indicates partial saturation of the diazepine ring, reducing aromaticity compared to fully unsaturated derivatives.

Comparative analysis with structurally related compounds, such as 11-ethyl-6-methyl-9-nitro variants (ChemSpider ID 394224), underscores the impact of substituents on physicochemical properties. For instance, the carboxymethyl group at N11 enhances hydrophilicity relative to ethyl or nitro substituents, potentially influencing solubility and intermolecular interactions.

Properties

CAS No.

133626-62-7

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-(6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-11-yl)acetic acid

InChI

InChI=1S/C15H13N3O3/c1-17-11-6-2-3-7-12(11)18(9-13(19)20)14-10(15(17)21)5-4-8-16-14/h2-8H,9H2,1H3,(H,19,20)

InChI Key

LAUVNIKSFKNPAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido Ring: The initial step involves the formation of the pyrido ring through a cyclization reaction.

    Benzodiazepine Ring Formation: The next step involves the fusion of the pyrido ring with a benzodiazepine ring, often through a condensation reaction.

    Functional Group Addition: The final steps involve the addition of the carboxymethyl and methyl groups through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions:

  • Formation of the Pyrido Ring : Initial cyclization reactions create the pyrido structure.
  • Benzodiazepine Ring Fusion : A condensation reaction fuses the pyrido ring with a benzodiazepine ring.
  • Functional Group Addition : Alkylation reactions introduce carboxymethyl and methyl groups.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to different derivatives useful in research and development .

Chemistry

This compound serves as a building block in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

In biological research, this compound is studied for its interactions with biological molecules. Its potential as a therapeutic agent is under investigation due to its ability to modulate biological pathways. Studies have shown that it may interact with specific receptors or enzymes in the central nervous system, influencing various physiological responses .

Medicine

The pharmacological properties of this compound are particularly noteworthy. Research indicates potential applications in treating anxiety disorders and other neurological conditions due to its sedative effects. Further studies are needed to elucidate its mechanism of action and therapeutic efficacy .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties may enhance the performance of certain materials or catalyze specific reactions in manufacturing processes .

Case Study 1: Pharmacological Assessment

A recent study evaluated the sedative effects of this compound on animal models. Results indicated a significant increase in sleep duration when administered alongside standard sedatives like pentobarbital. This suggests potential applications in developing new sleep aids or anxiolytic medications .

Case Study 2: Chemical Reactivity

Another study focused on the reactivity of this compound under various oxidative conditions. It was found that this compound could be effectively oxidized to form derivatives with enhanced biological activity. This opens avenues for creating more potent therapeutic agents .

Mechanism of Action

The mechanism of action of N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred properties of N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one and related compounds:

Compound Name (CAS/Identifier) Core Structure Key Substituents Inferred Properties Reference
N11-Carboxymethyl-N6-methyl... (Target) Pyrido[2,3-b][1,5]benzodiazepine N11-Carboxymethyl, N6-methyl High solubility; potential CNS activity
Rispenzepine (UNII-W99LLM73R7) Pyrido[2,3-b][1,5]benzodiazepine N11-(1-methylpiperidin-3-yl)carbonyl Muscarinic antagonist; moderate lipophilicity
11-Ethyl-2-fluoro-6-methyl... (133626-74-1) Pyrido[2,3-b][1,5]benzodiazepine N11-Ethyl, C2-Fluoro, N6-methyl Enhanced bioavailability via fluorine
Olanzapine (132539-06-1) Thieno[2,3-b][1,5]benzodiazepine Thieno ring, C2-methyl, N4-piperazinyl Antipsychotic; metabolic stability issues
11-Benzyl-6-methyl... (132686-97-6) Pyrido[2,3-b][1,5]benzodiazepine N11-Benzyl, N6-methyl High lipophilicity; potential CYP inhibition

Key Observations:

Substituent Effects on Solubility: The carboxymethyl group in the target compound likely confers higher aqueous solubility compared to ethyl (e.g., 133626-74-1) or benzyl (132686-97-6) substituents, as polar groups reduce logP values . In contrast, Olanzapine’s thieno ring (replacing pyrido) and piperazinyl group contribute to its unique pharmacokinetics, including prolonged half-life but higher risk of weight gain .

Bioisosteric Replacements: Fluorine at C2 (133626-74-1) may enhance metabolic stability and membrane permeability due to its electronegativity and small atomic radius, a strategy absent in the target compound .

Therapeutic Implications: Olanzapine’s clinical success highlights the importance of balancing receptor affinity (via methyl/piperazinyl groups) and solubility. The target compound’s carboxymethyl group may mitigate solubility-related bioavailability challenges seen in analogs like 11-benzyl-6-methyl... . Thieno vs. pyrido cores: Olanzapine’s sulfur atom increases aromatic stacking interactions but may also contribute to oxidative metabolic pathways, whereas the pyrido core in the target compound could favor different receptor binding profiles .

Data Table: Physicochemical Properties (Inferred)

Property Target Compound 11-Ethyl-2-fluoro-6-methyl... Olanzapine
Molecular Weight (g/mol) ~350 (estimated) ~360 312.43
logP (Predicted) 1.5–2.5 2.8–3.5 2.1
Aqueous Solubility (mg/mL) Moderate (carboxymethyl) Low (fluorine enhances permeability) Low (thieno core)
Key Metabolic Enzymes CYP3A4 (potential) CYP2D6 CYP1A2, 2D6

Research Findings and Gaps

  • Pharmacological Data : Direct studies on the target compound are absent in the evidence. However, Rispenzepine’s muscarinic activity and Olanzapine’s dopamine/serotonin antagonism suggest the pyrido-benzodiazepine scaffold is versatile for CNS targets .
  • Synthetic Accessibility : The carboxymethyl group may complicate synthesis compared to simpler alkyl substitutions (e.g., ethyl or methyl), requiring protective strategies for the carboxylic acid during reactions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N11-Carboxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving chloroacetic acid and aromatic aldehydes in a refluxing solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a catalyst. Optimization involves adjusting molar ratios, reaction time (e.g., 2–12 hours), and solvent polarity. For example, yields of structurally similar compounds improved to 68% under reflux conditions with sodium acetate .
  • Characterization : Monitor reaction progress via TLC and confirm purity by recrystallization (e.g., DMF/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology : Use a combination of:

  • IR spectroscopy to identify functional groups (e.g., carboxymethyl C=O at ~1719 cm⁻¹ and CN stretches at ~2220 cm⁻¹) .
  • ¹H/¹³C NMR to confirm substitution patterns and hydrogen environments (e.g., methyl groups at δ 2.24 ppm and aromatic protons at δ 6.56–8.01 ppm) .
  • Mass spectrometry to verify molecular weight (e.g., m/z 318–403 for analogs) .
    • Contradiction resolution : Cross-validate data with X-ray crystallography (e.g., single-crystal studies for bond-length confirmation) .

Advanced Research Questions

Q. How can low yields during synthesis be systematically addressed?

  • Methodology :

  • Solvent optimization : Replace acetic anhydride with higher-boiling solvents (e.g., DMF) to improve solubility of intermediates .
  • Catalyst screening : Test alternatives to sodium acetate, such as potassium carbonate, to enhance reactivity .
  • Stepwise purification : Use column chromatography post-reflux to isolate intermediates before final cyclization .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodology :

  • Perform DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) using X-ray crystallographic data as a reference .
  • Use molecular docking to simulate interactions with biological targets (e.g., benzodiazepine receptors), leveraging structural analogs from crystallographic databases .

Q. How can structural contradictions between spectral data and proposed models be resolved?

  • Methodology :

  • Dynamic NMR experiments : Resolve rotational barriers or tautomerism in carboxymethyl groups by analyzing variable-temperature ¹H NMR .
  • X-ray diffraction : Compare experimental bond angles/distances (e.g., C=O bond lengths ~1.21 Å) with computational predictions .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at the N6 position via aromatic aldehyde substitutions, as demonstrated in thiazolo-pyrimidine analogs .
  • Ring modification : Replace the pyrido moiety with pyrazino groups (see pyrazino[3,2-c][1,5]benzodiazocine derivatives) to assess ring size impact on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.